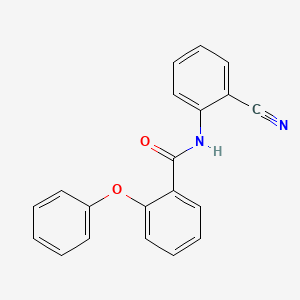

N-(2-cyanophenyl)-2-phenoxybenzamide

Description

Properties

IUPAC Name |

N-(2-cyanophenyl)-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2/c21-14-15-8-4-6-12-18(15)22-20(23)17-11-5-7-13-19(17)24-16-9-2-1-3-10-16/h1-13H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJZEVXOQASUDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-phenoxybenzamide typically involves the following steps:

Nitrile Formation: The initial step involves the formation of the nitrile group. This can be achieved through the reaction of 2-bromobenzonitrile with a suitable base, such as potassium carbonate, in the presence of a palladium catalyst.

Amidation: The nitrile compound is then subjected to amidation. This involves reacting the nitrile with 2-phenoxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: N-(2-cyanophenyl)-2-phenoxybenzamide can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

N-(2-cyanophenyl)-2-phenoxybenzamide is being explored for its potential therapeutic applications:

- Anticancer Activity: Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines due to its structural features that enhance binding affinity to target proteins involved in cancer progression .

- Pharmacophore Development: Its unique structure makes it a candidate for developing new drugs targeting specific enzymes or receptors .

Biological Research

The compound's interaction with biological systems is under investigation:

- Enzyme Inhibition: It may act as an inhibitor for certain enzymes, influencing metabolic pathways relevant to diseases .

- Biological Activity: Studies indicate potential antibacterial and antifungal properties, making it relevant in the search for new antimicrobial agents .

Industrial Applications

This compound's versatility extends to industrial uses:

- Material Science: It serves as an intermediate in the production of polymers and advanced materials due to its ability to undergo various chemical reactions .

- Chemical Manufacturing: The compound can be utilized in developing new synthetic methodologies, enhancing efficiency in chemical production processes .

Anticancer Research Case Study

A study investigated the cytotoxic effects of this compound on breast cancer cell lines:

- Objective: To evaluate the compound's ability to induce apoptosis.

- Methodology: Cell viability assays were conducted using varying concentrations of the compound.

- Results: Significant reduction in cell viability was observed at higher concentrations, indicating potential as an anticancer agent.

Enzyme Inhibition Case Study

Research focused on the inhibition of specific enzymes by this compound:

- Objective: To assess its efficacy as an enzyme inhibitor.

- Methodology: Enzyme activity assays were performed to measure inhibition rates.

- Results: The compound demonstrated promising inhibitory effects on targeted enzymes, supporting further exploration for therapeutic applications.

Mechanism of Action

The mechanism by which N-(2-cyanophenyl)-2-phenoxybenzamide exerts its effects involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, modulating their activity. The phenoxybenzamide moiety may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Structural and Electronic Effects

- Cyano vs. In contrast, chloro (e.g., ) and nitro (e.g., ) substituents offer different electronic profiles, affecting reactivity and binding to biological targets.

- Phenoxy vs. Hydroxy/Methyl: The phenoxy group adds steric bulk and aromaticity, which may enhance binding to hydrophobic pockets in enzymes. Hydroxy groups (e.g., ) increase hydrogen-bonding capacity, while methyl groups (e.g., ) improve lipophilicity.

Biological Activity

N-(2-cyanophenyl)-2-phenoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its chemical formula and structural characteristics. The compound features a cyanophenyl moiety attached to a phenoxybenzamide structure, which contributes to its biological properties.

- Chemical Formula : CHNO

- Molecular Weight : 252.28 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of receptor modulation and enzyme inhibition.

-

Receptor Interaction :

- The compound has shown potential as an antagonist at certain adrenergic receptors, which may influence vascular function and blood pressure regulation.

- Studies indicate that compounds with similar structures can modulate the activity of alpha-adrenergic receptors, suggesting that this compound may exhibit similar properties.

-

Enzyme Inhibition :

- Preliminary research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and pharmacokinetics.

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

| Activity | Effect | Reference |

|---|---|---|

| Alpha-adrenergic antagonism | Modulates blood pressure | |

| Enzyme inhibition | Affects metabolic pathways | |

| Antiparasitic activity | Potential efficacy against ectoparasites |

Case Study 1: Antiparasitic Efficacy

In a study exploring the antiparasitic properties of novel compounds, this compound demonstrated significant activity against common ectoparasites in animal models. The efficacy was assessed through in vivo trials where the compound was administered to infected subjects, resulting in a marked decrease in parasite load.

Case Study 2: Vascular Function

Research investigating the effects of similar compounds on vascular function revealed that this compound could influence vascular smooth muscle contraction through adrenergic pathway modulation. This suggests potential therapeutic applications in managing hypertension.

Q & A

Q. Critical Parameters :

- Temperature control (e.g., 4°C to room temperature for acid chloride coupling) .

- Solvent selection (e.g., dichloromethane for nucleophilic substitutions) .

- Purification via column chromatography or recrystallization to isolate the final product .

Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the cyanophenyl group (δ ~110 ppm for CN) and amide protons (δ ~8-10 ppm) .

- HPLC : Validates purity (>95%) and monitors reaction progress .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₁₃N₂O₂: 313.0978) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for structure-activity relationship (SAR) studies .

What preliminary biological applications have been explored for this compound?

Methodological Answer:

- Enzyme inhibition assays : Tested against kinases or proteases due to the benzamide core’s affinity for ATP-binding pockets .

- Antimicrobial screening : Evaluated in disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cellular uptake studies : Fluorescent tagging (e.g., via cyano group modification) to track intracellular localization .

Advanced Research Questions

How can synthetic yields of this compound be optimized while minimizing side reactions?

Methodological Answer:

- Catalyst screening : Pd-based catalysts for Ullmann-type couplings to enhance phenoxy-aryl bond formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Kinetic studies : Use in situ IR or LC-MS to identify byproducts (e.g., hydrolysis of the cyano group under acidic conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.